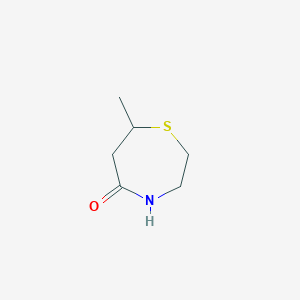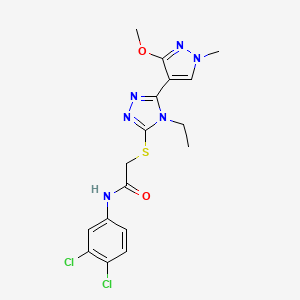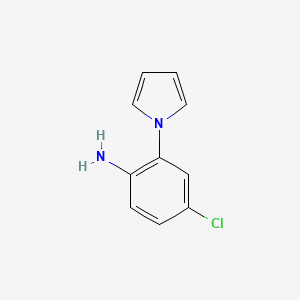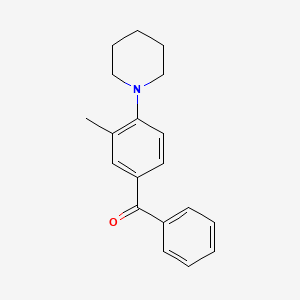
N-(4-acetylphenyl)-6-morpholinopyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-acetylphenyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a morpholine ring, which is a six-membered ring containing one nitrogen atom and one oxygen atom. The compound also has an acetylphenyl group and a carboxamide group attached to it .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine and morpholine rings would likely contribute to the rigidity of the molecule, while the acetylphenyl and carboxamide groups could potentially participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings could increase its rigidity and potentially its boiling and melting points. The presence of the carboxamide group could also influence its solubility in various solvents .Applications De Recherche Scientifique
Synthesis and Intermediate Applications
N-(4-acetylphenyl)-6-morpholinopyrimidine-4-carboxamide, due to its structural complexity, is likely involved in synthetic applications aiming at the development of novel compounds with potential biological activities. For instance, derivatives of morpholine and pyrimidine, similar in structure, have been synthesized as intermediates for further chemical transformations. The synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives has been reported to inhibit tumor necrosis factor alpha and nitric oxide, showcasing the potential of similar compounds in medicinal chemistry and drug development (Lei et al., 2017). This process exemplifies the utility of such compounds as intermediates in the synthesis of biologically active molecules.
Antimicrobial Applications
Compounds containing morpholine and pyrimidine units have been evaluated for their antimicrobial activity. For example, a series of novel 1-(benzamide)-N-cyclopropyl-2-(amino substituted)-6-oxo-1,6-dihydropyrimidine-5-carboxamide derivatives, which share a core resemblance to this compound, were synthesized and characterized, showing good to excellent antimicrobial activity against a variety of pathogens (Devarasetty et al., 2019). These findings suggest the potential of this compound derivatives in developing new antimicrobial agents.
Applications in Polymer Science
The structural features of this compound may also find applications in the synthesis of polymers. Compounds containing aromatic and heterocyclic units similar to this molecule have been used to synthesize rigid-rod polyamides and polyimides with specific physical properties, such as solubility in polar aprotic solvents and high thermal stability (Spiliopoulos et al., 1998). These materials are of interest for various industrial applications, including high-performance plastics and electronic materials.
Potential in Drug Discovery
Compounds structurally related to this compound have been explored for their potential in drug discovery, particularly as intermediates for the synthesis of compounds with various biological activities. The synthesis and characterization of new tetrahydro[1,3]oxazinothieno[2,3-c]isoquinoline and its pyrimidine derivatives have been reported, highlighting the versatility of similar compounds in generating pharmacologically active molecules (Zaki et al., 2017). This underscores the potential of this compound in contributing to the development of new therapeutic agents.
Mécanisme D'action
Orientations Futures
The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a drug, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
Propriétés
IUPAC Name |
N-(4-acetylphenyl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3/c1-12(22)13-2-4-14(5-3-13)20-17(23)15-10-16(19-11-18-15)21-6-8-24-9-7-21/h2-5,10-11H,6-9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKNZBDGTDDYCKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(2-methylphenyl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2835764.png)
![Benzo[d][1,3]dioxol-5-yl(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2835765.png)
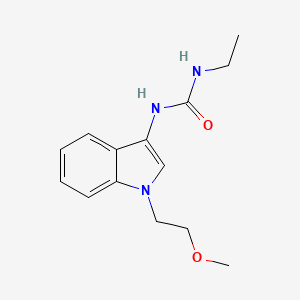
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2835768.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide](/img/structure/B2835770.png)
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2835773.png)
![N-[2-(3-ethyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)ethyl]-2-fluoropyridine-4-carboxamide](/img/structure/B2835775.png)
![tert-butyl N-[(1-{1-[(1-cyanocyclohexyl)carbamoyl]ethyl}-5-methylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2835777.png)

